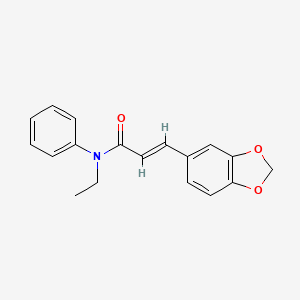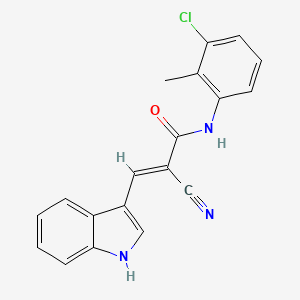
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide, also known as CMI-977, is a small molecule inhibitor of the leukocyte adhesion molecule Mac-1, which is involved in the inflammatory response. CMI-977 has been studied for its potential use in treating various inflammatory diseases, including acute respiratory distress syndrome (ARDS), stroke, and multiple sclerosis.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide inhibits the activity of Mac-1, a leukocyte adhesion molecule that is involved in the inflammatory response. By blocking the activity of Mac-1, this compound reduces the recruitment of immune cells to sites of inflammation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of disease. In addition to its effects on Mac-1, this compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to increase the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is its specificity for Mac-1, which allows for targeted inhibition of the inflammatory response. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some applications.
Direcciones Futuras
Future research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide could focus on improving its potency and developing more effective formulations for delivery. In addition, this compound could be studied in combination with other anti-inflammatory agents to determine whether it has synergistic effects. Finally, this compound could be studied in clinical trials to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide involves several steps, including the condensation of 3-chloro-2-methylbenzaldehyde with 1H-indole-3-carboxaldehyde, followed by the reaction of the resulting intermediate with cyanoacetamide and acryloyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has been extensively studied for its potential use as an anti-inflammatory agent. In animal models of ARDS, this compound has been shown to reduce lung inflammation and improve oxygenation. In a mouse model of stroke, this compound was found to reduce brain damage and improve neurological function. In a rat model of multiple sclerosis, this compound was found to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-12-16(20)6-4-8-17(12)23-19(24)13(10-21)9-14-11-22-18-7-3-2-5-15(14)18/h2-9,11,22H,1H3,(H,23,24)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGYFPFXLQBDPH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
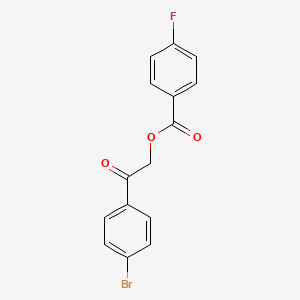
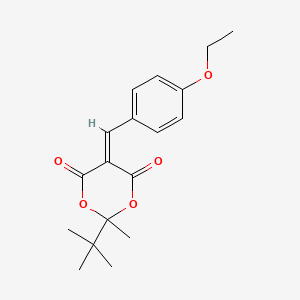
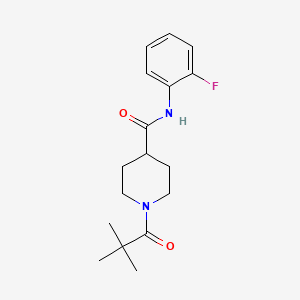
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)


![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)
